molecular formula C8H9NOS B8723768 1-(5-(Methylthio)pyridin-2-yl)ethanone

1-(5-(Methylthio)pyridin-2-yl)ethanone

Cat. No. B8723768
M. Wt: 167.23 g/mol
InChI Key: AIOWBHJUPHILTG-UHFFFAOYSA-N
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Patent
US07235560B2

Procedure details

To a stirring solution of 2-bromo 5-methylsulfanyl pyridine (3.05 g 14.9 mmol), triethylamine (2.10 mL, 14.9 mmol) and (1-ethoxyvinyl)tributyl tin (10.1 mL, 29.8 mmol) in anhydrous 1,4-dioxane (100 mL), was added dichlorobis(triphenylphosphine) palladium (II) (5 mol %, 0.524 g) and the reaction heated to reflux under nitrogen for 18 hours. After cooling, dichlorobis(triphenylphosphine) palladium (II) was added and the reaction heated under nitrogen for a further 18 hours. The reaction was allowed to cool and-the reaction mixture partitioned between saturated aqueous potassium fluoride solution (250 mL) and diethyl ether (250 mL). The ether layer was separated and 2N hydrochloric acid (250 mL) added. The acid layer was separated and sodium carbonate added portionwise until the solution reached pH 8. The solution was extracted with dichloromethane (3×200 mL). The organic extracts were combined and the solvent removed. The residue was partitioned between cyclohexane (60 ml) and acetonitrile (60 mL). The acetonitrile layer was separated and the solvent removed to yield a brown solid. The crude product was purified by flash column chromatography (cyclohexane:ethyl acetate, 95:5) to afford the title compound as a white solid:
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][N:3]=1.C(N(CC)CC)C.[CH2:17]([O:19]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:18]>O1CCOCC1>[CH3:9][S:8][C:5]1[CH:6]=[CH:7][C:2]([C:17](=[O:19])[CH3:18])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)SC
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.524 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated under nitrogen for a further 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
-the reaction mixture partitioned between saturated aqueous potassium fluoride solution (250 mL) and diethyl ether (250 mL)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (250 mL) added
CUSTOM
Type
CUSTOM
Details
The acid layer was separated
ADDITION
Type
ADDITION
Details
sodium carbonate added portionwise until the solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (3×200 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between cyclohexane (60 ml) and acetonitrile (60 mL)
CUSTOM
Type
CUSTOM
Details
The acetonitrile layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (cyclohexane:ethyl acetate, 95:5)

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=CC(=NC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.